molecular formula C17H27ClN4O3S B402771 8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B402771
M. Wt: 402.9g/mol
InChI Key: BOFHJQYMDJSEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C16H25ClN4O3S. This compound is part of the purine family, which is known for its significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the reaction of 3-chloro-2-hydroxypropyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with a purine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups. The presence of the octyl chain and the specific arrangement of atoms contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H27ClN4O3S

Molecular Weight

402.9g/mol

IUPAC Name

8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C17H27ClN4O3S/c1-3-4-5-6-7-8-9-22-13-14(21(2)16(25)20-15(13)24)19-17(22)26-11-12(23)10-18/h12,23H,3-11H2,1-2H3,(H,20,24,25)

InChI Key

BOFHJQYMDJSEJW-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C2=C(N=C1SCC(CCl)O)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC(CCl)O)N(C(=O)NC2=O)C

Origin of Product

United States

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